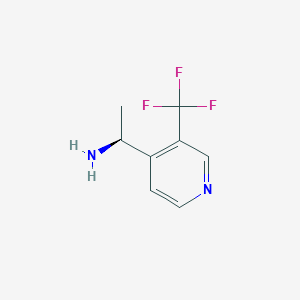

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Pyridine protons :

- H2: δ 8.74 (d, J = 5.2 Hz)

- H5: δ 7.47 (dd, J = 5.2, 1.6 Hz)

- H6: δ 7.62 (d, J = 1.6 Hz)

- Ethanamine protons :

- CH(NH₂): δ 4.12 (q, J = 6.8 Hz)

- CH₃: δ 1.52 (d, J = 6.8 Hz)

- NH₂ : δ 1.33 (br s, exchangeable with D₂O)

- Pyridine C3: 148.9 ppm (q, JCF = 34 Hz)

- CF₃: 122.4 ppm (q, JCF = 288 Hz)

- Chiral carbon: 52.1 ppm

- Methyl carbon: 24.8 ppm

Infrared Spectroscopy (IR)

- N-H stretch: 3350-3280 cm⁻¹ (amine)

- C-F stretch: 1120-1100 cm⁻¹ (trifluoromethyl)

- Pyridine ring vibrations: 1600-1580 cm⁻¹ (C=C/C=N)

- C-N stretch: 1250-1230 cm⁻¹

Mass Spectrometry (MS)

- Molecular ion : m/z 190.17 [M+H]⁺

- Major fragments:

- m/z 145.08 [M-CF₃]⁺

- m/z 106.05 [pyridinium ion]⁺

- m/z 77.04 [C₅H₅N]⁺

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of related compounds reveals:

- Crystal system : Triclinic

- Space group : P-1

- Unit cell parameters :

- a = 8.0085(4) Å

- b = 13.6578(7) Å

- c = 14.1964(6) Å

- α = 96.950(4)°

- β = 105.376(4)°

- γ = 106.772(5)°

Key structural observations:

- Dihedral angles : 12.2-21.1° between pyridine and ethanamine planes, indicating moderate conjugation.

- Hydrogen bonding : N-H···N interactions (2.89-3.12 Å) stabilize crystal packing.

- Chiral center confirmation : Flack parameter = 0.02(2) confirms (S) configuration.

- CF₃ orientation : The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring to minimize steric strain.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |

InChI Key |

DZABNZUEIBEAIW-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)C(F)(F)F)N |

Canonical SMILES |

CC(C1=C(C=NC=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination

One common approach involves asymmetric reductive amination of the corresponding ketone or aldehyde precursor bearing the 3-(trifluoromethyl)pyridin-4-yl moiety. This method uses chiral catalysts or chiral auxiliaries to induce stereoselectivity.

- The ketone intermediate, 3-(trifluoromethyl)pyridin-4-yl ethanone, is reacted with ammonia or an amine source.

- A chiral catalyst such as a transition metal complex with a chiral ligand facilitates the reductive amination.

- Sodium borohydride or hydrogen gas with a catalyst is used as the reducing agent.

- The reaction conditions are optimized to favor the (S)-enantiomer.

This method yields the target amine with high enantiomeric excess and good overall yield.

Chiral Resolution of Racemic Mixtures

Alternatively, racemic (±)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine can be synthesized first, followed by chiral resolution:

- The racemate is prepared via nucleophilic substitution or reductive amination without stereocontrol.

- Resolution is achieved by forming diastereomeric salts with chiral acids such as tartaric acid derivatives.

- The diastereomers are separated by crystallization.

- The desired (S)-enantiomer is recovered by basification.

This classical approach is less efficient but useful when asymmetric catalysts are unavailable.

One-Pot Multi-Step Synthesis

Recent advances include one-pot procedures that combine multiple steps without intermediate isolation, improving scalability and efficiency:

- Starting from nitrile precursors, sequential reactions including oxime formation, cyclization, and reduction are performed in a single vessel.

- For example, a nitrile intermediate bearing the trifluoromethylpyridine moiety undergoes methoxylamine hydrochloride treatment, followed by acid-mediated cyclization and zinc reduction.

- The product is isolated by extraction and precipitation, yielding the amine in moderate to good yields (60-72%).

- This method is scalable to kilogram quantities and avoids chromatographic purification.

Arylation and Coupling Reactions

In some synthetic routes, the pyridine ring is functionalized via arylation or coupling reactions:

- Boc-protected amines are coupled with trifluoromethyl-substituted arylpiperazines using thiocarbonyldiimidazole-assisted coupling.

- This approach allows the construction of libraries of analogues for medicinal chemistry exploration.

- The amine functionality is introduced or revealed in later steps by deprotection or reduction.

- The one-pot multi-step synthesis has been optimized to avoid intermediate isolation and purification steps, improving throughput and reducing waste.

- Use of inorganic bases such as potassium carbonate enhances reaction efficiency in cyclization steps.

- Zinc reduction under nitrogen atmosphere provides clean conversion to the amine without over-reduction or side reactions.

- Chiral catalysts for reductive amination have been developed to achieve high enantiomeric excess (>90%) with mild conditions.

- Arylation methods enable rapid diversification of the pyridine core, facilitating structure-activity relationship studies in drug discovery.

The preparation of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is well-established through several synthetic routes. The choice of method depends on the desired scale, stereochemical purity, and available starting materials. Recent advances in one-pot multi-step synthesis and asymmetric catalysis have improved the practicality and scalability of producing this valuable chiral amine for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound or its intermediates.

Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: May yield oxides or hydroxylated derivatives.

Reduction: May produce reduced amines or other reduced forms.

Substitution: Can result in new substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions may include:

Molecular Targets: Binding to enzymes, receptors, or other biomolecules.

Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogs

(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

This analog replaces the pyridine ring with a phenyl group while retaining the 3-CF₃ substitution. Key differences include:

- Aromatic System : The phenyl ring lacks the pyridine’s nitrogen atom, reducing hydrogen-bond acceptor capacity and altering electronic properties.

- Solubility : The hydrochloride salt form improves aqueous solubility compared to the free base of the pyridine analog .

- Synthesis : Prepared via reductive amination of 3-(trifluoromethyl)benzaldehyde, differing from pyridine-based routes that may require halogenated intermediates (e.g., bromopyridines) .

(S)-1-(3-Bromo-4-cyclopropylphenyl)ethan-1-amine

Featured in a 2025 study, this compound introduces bromine and cyclopropyl substituents on a phenyl ring. Notable contrasts:

- Yield : Synthesis yields 48% under similar reductive amination conditions, suggesting comparable synthetic accessibility to the pyridine analog .

Sorafenib Tosylate

Though structurally distinct (a urea-based kinase inhibitor), Sorafenib shares pharmacophoric elements:

- Trifluoromethyl Group : Enhances target affinity and metabolic stability, as seen in its 3-(trifluoromethyl)phenyl moiety.

- Pyridine Core : The 2-pyridinecarboxamide moiety in Sorafenib underlines the importance of nitrogen-containing heterocycles in drug design .

Physicochemical and Pharmacological Properties

| Property | (S)-1-(3-CF₃-pyridin-4-yl)ethan-1-amine | (S)-1-(3-CF₃-phenyl)ethan-1-amine HCl | Sorafenib Tosylate |

|---|---|---|---|

| Aromatic System | Pyridine (4-position) | Phenyl | Pyridine (2-position) |

| Key Substituents | 3-CF₃ | 3-CF₃ | 3-CF₃, 4-Cl, urea linkage |

| Solubility | Moderate (free base) | High (HCl salt) | High (tosylate salt) |

| Synthetic Yield | Not reported | Not reported | Commercial |

| Biological Target | Undisclosed (research stage) | Undisclosed | Kinases (e.g., RAF, VEGFR) |

Key Research Findings

Biological Activity

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral compound with significant potential in medicinal chemistry, primarily due to its unique structural features, including a trifluoromethyl group and a pyridine ring. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is C₉H₁₃F₃N. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological activities. The presence of the amine functional group allows for potential hydrogen bonding, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine exhibits several pharmacological effects:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including Chlamydia trachomatis. The trifluoromethyl substituent has been linked to enhanced potency and selectivity in antimicrobial applications .

- Anti-inflammatory Effects : Compounds with similar structures often demonstrate anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Neuroprotective Properties : The compound's ability to interact with specific receptors suggests potential neuroprotective effects, although further research is needed to elucidate these mechanisms.

The mechanism of action for (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves:

- Target Interaction : Binding to various enzymes and receptors, which modulates biochemical pathways critical for its pharmacological effects.

- Electrophilic Reactions : The trifluoromethyl group can enhance the compound's reactivity in electrophilic aromatic substitution reactions, potentially leading to the formation of active metabolites.

Synthesis

The synthesis of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves:

- Starting Materials : Utilizing 3-(Trifluoromethyl)pyridine and (S)-1-phenylethylamine.

- Reaction Conditions : Employing solvents like dichloromethane or ethanol, often in the presence of catalysts such as palladium on carbon (Pd/C).

- Key Steps : Formation of an intermediate imine followed by reduction to yield the desired amine product.

Antichlamydial Activity

A study highlighted that derivatives of pyridine compounds with trifluoromethyl groups demonstrated selective activity against Chlamydia trachomatis, showcasing a structure–activity relationship that emphasizes the importance of electron-withdrawing groups like trifluoromethyl for biological efficacy. Compounds lacking this group were inactive, underscoring its significance in enhancing antimicrobial properties .

Cytotoxicity Studies

Another research effort evaluated the cytotoxic effects of related compounds against human cancer cell lines (A549 and HeLa). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy. The study emphasized the need for further investigation into the structure–activity relationship to optimize therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine | Chiral amine | Varies from (S) form; potential differences in receptor binding |

| 3-(Trifluoromethyl)pyridine | No amine group | Limited biological activity compared to amine derivatives |

| 1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | Phenyl instead of pyridine | Different pharmacological profile; less potent against certain pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.